

Abacavir-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: Abacavir-d4

Cat. No.: B1148575

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In-Depth Technical Guide to Abacavir-d4

This technical guide provides comprehensive information on **Abacavir-d4**, a deuterated isotopologue of the antiretroviral drug Abacavir. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioanalytical method development, and other research applications requiring a stable isotope-labeled internal standard for the quantification of Abacavir.

Core Physicochemical Data

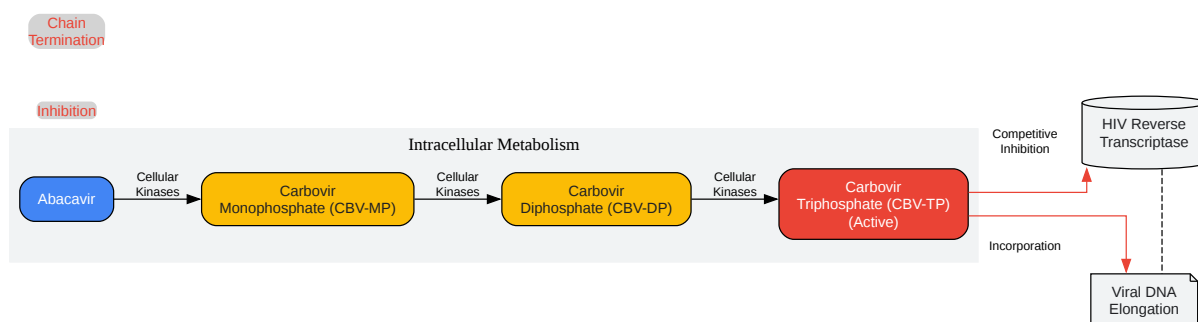
Quantitative data for **Abacavir-d4** is summarized in the table below. It is important to note that two distinct CAS numbers are currently assigned to this compound by different suppliers.

Parameter	Value	Source(s)
CAS Number	1260619-56-4 or 1217731-56-0	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₁₄ H ₁₄ D ₄ N ₆ O	[2] [3]
Molecular Weight	290.36 g/mol	[2] [3] [7] [8]

Mechanism of Action and Metabolic Pathway of Abacavir

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[2] It is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[2][4][5] CBV-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase and also as a chain terminator when incorporated into the viral DNA, thus preventing the replication of the virus.[2][4][5]

The metabolic activation of Abacavir to Carbovir Triphosphate (CBV-TP) is a critical process for its antiviral activity. The following diagram illustrates this intracellular signaling pathway.



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Caption: Metabolic activation pathway of Abacavir to its active form, Carbovir Triphosphate (CBV-TP).

Experimental Protocol: Quantification of Abacavir in Human Plasma using LC-MS/MS

The following protocol provides a detailed methodology for the quantification of Abacavir in human plasma, utilizing **Abacavir-d4** as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Abacavir in human plasma.

2. Materials and Reagents:

- Abacavir reference standard
- **Abacavir-d4** (internal standard)
- HPLC-grade acetonitrile and methanol
- Formic acid
- Ammonium acetate
- Human plasma (with anticoagulant)
- Deionized water

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 reverse-phase column)

4. Standard Solutions Preparation:

- Primary Stock Solutions: Prepare individual stock solutions of Abacavir and **Abacavir-d4** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Abacavir stock solution with a methanol/water mixture to create calibration standards.
- Internal Standard Working Solution: Dilute the **Abacavir-d4** stock solution to an appropriate concentration for spiking into plasma samples.

5. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add the internal standard working solution (**Abacavir-d4**).
- Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

6. LC-MS/MS Conditions:

- Mobile Phase: A gradient or isocratic mixture of ammonium acetate or formic acid in water and an organic solvent like acetonitrile or methanol.
- Flow Rate: A typical flow rate suitable for the chosen column and system.
- Column Temperature: Maintained at a constant temperature to ensure reproducible chromatography.
- Injection Volume: A small, fixed volume of the reconstituted sample.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Abacavir and **Abacavir-d4** should be optimized for maximum sensitivity and specificity.

7. Data Analysis:

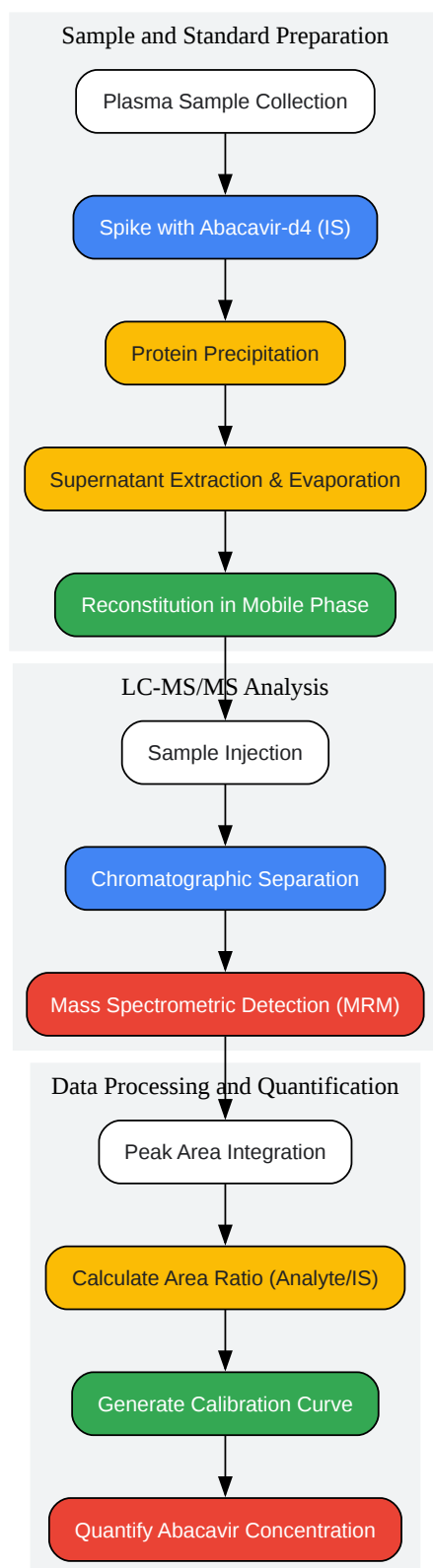
- Quantify Abacavir concentrations by calculating the peak area ratio of the analyte to the internal standard (**Abacavir-d4**).
- Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

- Determine the concentration of Abacavir in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

The use of a deuterated internal standard like **Abacavir-d4** is best practice in bioanalytical methods as it co-elutes with the analyte, has similar extraction recovery and ionization response, thereby correcting for variability during sample preparation and analysis.[9]

Experimental Workflow

The following diagram outlines the logical workflow for a typical bioanalytical study involving the quantification of Abacavir using **Abacavir-d4** as an internal standard.



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Caption: Workflow for the bioanalysis of Abacavir using a deuterated internal standard.

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